molecular formula C9H14ClN3O B1421622 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride CAS No. 1269228-76-3

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride

Cat. No.: B1421622
CAS No.: 1269228-76-3
M. Wt: 215.68 g/mol
InChI Key: RPFRHWJEQFWROW-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. The piperazine moiety is a privileged structure in drug design, frequently utilized to optimize the pharmacokinetic properties of lead compounds and to serve as a conformational scaffold for arranging pharmacophoric groups in three-dimensional space . Its widespread application across numerous therapeutic areas is well-documented in FDA-approved drugs and bioactive molecules, underscoring its value in constructing potential kinase inhibitors and receptor modulators . This specific compound, featuring a pyrrole carbonyl group, represents a key synthon for the synthesis of more complex, target-oriented molecules. Research into related piperazine-containing structures has demonstrated their potential as core templates for discovering compounds with specialized biological activities, such as enzyme inhibition . The chemical handle provided by the pyrrole ring further makes it a versatile intermediate for exploring novel chemical space in drug discovery campaigns, particularly for projects aimed at tackling resistant pathogens or other challenging therapeutic targets . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

piperazin-1-yl(1H-pyrrol-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12;/h1-3,10-11H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFRHWJEQFWROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride typically involves the reaction of 1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Synthetic Route:

    Starting Materials: 1H-pyrrole-2-carboxylic acid and piperazine.

    Coupling Agent: Commonly used agents include N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Solvent: Dichloromethane or dimethylformamide.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrochloride Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrrole ring, leading to the formation of pyrrole-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-substituted piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Pyrrole-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Initial studies suggest its potential as an antidepressant or anxiolytic agent due to its ability to modulate biological pathways involved in mood regulation.

Cancer Research

The compound's structural features may allow it to act as a scaffold for developing new anticancer drugs. Similar compounds have been noted for their ability to inhibit tumor growth and metastasis, suggesting that this compound could be explored further in oncological studies .

Neuroprotective Effects

A study highlighted the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The interaction with serotonin receptors was particularly noted, indicating a pathway for potential therapeutic applications in treating conditions like Alzheimer's disease .

Antibiotic Synergism

Research into antibiotic adjuvants has shown that piperazine derivatives can enhance the activity of conventional antibiotics against multi-drug resistant bacteria. This suggests that this compound could be developed into a compound that aids in overcoming resistance mechanisms in pathogens like Acinetobacter baumannii .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Pyridyl) piperazineContains a pyridine ringPotential anti-cancer properties
1-(3-Methylpyridin-2-yl) piperazineSubstituted at the pyridine positionEnhanced lipophilicity for blood-brain barrier penetration
1-(Indol-3-yl) piperazineIndole substitutionKnown for its role in serotonin receptor modulation
4-(Pyridin-3-yl) piperazinePyridine ring at a different positionExhibits different receptor binding profiles

This table illustrates the diversity within piperazine derivatives while emphasizing the unique structural features of this compound that may confer specific biological activities.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The carbonyl group and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    Ion Channels: The compound can influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Piperazine derivatives differ primarily in their substituents, which dictate their physicochemical and biological behaviors. Key examples include:

Compound Name Substituent(s) on Piperazine Key Structural Features
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl Electron-withdrawing Cl group
1-(2-Methoxyphenyl)piperazine HCl 2-Methoxyphenyl Electron-donating OCH3 group
1-(4-Fluorophenyl)piperazine HCl 4-Fluorophenyl Polar F substituent
1-(1H-Pyrrol-2-ylcarbonyl)piperazine HCl Pyrrole-2-carbonyl Heteroaromatic acyl group
TFMPP (3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl Strongly electron-withdrawing CF3 group

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance receptor binding affinity in serotoninergic systems .
  • Acylated derivatives (e.g., pyrrole-2-carbonyl) may improve metabolic stability or modulate lipophilicity .

Pharmacological Activities

Serotonin Receptor Modulation
  • 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats .
  • 1-(2-Methoxyphenyl)piperazine (MPP) : Exhibits 5-HT1A receptor affinity, inhibiting sympathetic nerve discharge in cats .
  • TFMPP : A 5-HT1B agonist with psychoactive effects, historically used recreationally .
  • 1-(1H-Pyrrol-2-ylcarbonyl)piperazine HCl : Likely modulates serotonin receptors due to structural similarity, though precise subtype selectivity requires further study .
Antimicrobial Activity
  • 1-(4-Chlorophenyl)-1-propylpiperazine : Shows excellent activity against S. aureus (zone of inhibition: 22 mm) .
  • 1-(4-Methylphenyl)-1-propylpiperazine: Active against P. aeruginosa (zone of inhibition: 24 mm) .
  • Acylated derivatives (e.g., pyrrole-2-carbonyl) may enhance membrane penetration, but antimicrobial data for the target compound is unavailable .

Key Research Findings

Receptor Selectivity and Therapeutic Potential

  • 5-HT1A Agonists (e.g., MPP) : Reduce blood pressure and sympathetic nerve activity, suggesting antihypertensive applications .
  • 5-HT1B/1C Agonists (e.g., mCPP) : Linked to anxiety modulation and locomotor suppression, with implications for neuropsychiatric disorders .
  • Psychoactive Piperazines (e.g., TFMPP) : Controlled due to amphetamine-like effects, highlighting the need for structural modifications to improve safety .

Antimicrobial Efficacy

  • Substituted piperazines with halogen or alkyl groups show moderate to potent activity against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship : Chlorine or methyl groups at the para-position enhance antibacterial potency .

Biological Activity

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring linked to a piperazine moiety, suggests diverse biological activities and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 201.68 g/mol. The compound is synthesized through reactions involving 1H-pyrrole-2-carboxylic acid and piperazine, typically utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane or dimethylformamide .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring enhances the compound's membrane permeability, allowing it to reach intracellular targets effectively. Moreover, the pyrrole component can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria and have been evaluated for their potential as antibiotic adjuvants .

Antitumor Properties

Research indicates that this compound may serve as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly valuable in cancer therapy, especially for tumors with specific DNA repair deficiencies. The compound's ability to enhance the efficacy of chemotherapeutic agents while reducing cell necrosis in conditions like stroke and myocardial infarction has been highlighted .

Study on Antibacterial Activity

A study focusing on similar piperazine derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii. The findings suggested that modifications to the piperazine structure could enhance antibacterial potency .

Evaluation of Antitumor Effects

In another investigation, the compound was tested for its effects on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the inhibition of PARP activity, thereby enhancing the effectiveness of conventional chemotherapy .

Data Summary

Activity Target Outcome Reference
AntimicrobialGram-positive bacteriaSignificant inhibition observed
AntitumorPARP enzymeInduction of apoptosis
NeuroprotectiveVarious cellular pathwaysReduction in cell necrosis

Q & A

Q. How can researchers optimize pharmacokinetic properties for CNS penetration?

  • Methodology : Modify logP (target 2–3) via substituent changes (e.g., fluorination) to enhance blood-brain barrier (BBB) permeability. For instance, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine showed improved BBB penetration due to lipophilic trifluoromethyl groups . Validate using in situ perfusion models or PAMPA-BBB assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride
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